molecular formula C10H15IO B13475752 3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane

3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane

Cat. No.: B13475752
M. Wt: 278.13 g/mol
InChI Key: GEVCWYNKSHAZOL-UHFFFAOYSA-N
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Description

3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane is a bicyclic compound featuring a highly strained bicyclo[1.1.1]pentane core substituted with iodine at the 3-position, linked via an ethyl chain to an oxetane ring.

Properties

Molecular Formula

C10H15IO

Molecular Weight

278.13 g/mol

IUPAC Name

3-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]oxetane

InChI

InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)2-1-8-3-12-4-8/h8H,1-7H2

InChI Key

GEVCWYNKSHAZOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CCC23CC(C2)(C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclo[1.1.1]pentane core, which can be achieved through various methods, including cycloaddition reactions.

    Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using reagents such as iodine or iodine monochloride.

    Attachment of the Oxetane Ring: The oxetane ring is then attached to the bicyclo[1.1.1]pentane core through nucleophilic substitution reactions, typically using oxetane derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodide Center

The iodine atom on the BCP moiety is highly reactive in SN2-type displacements. This enables versatile derivatization:

Reaction Conditions Products Yield Source
Suzuki-Miyaura CouplingPd(PPh3)4, K2CO3, DMF/H2O, 80°CBiphenyl-BCP-oxetane hybrids65–78%
BoronationBis(pinacolato)diboron, PdCl2(dppf)Bpin-functionalized BCP-oxetane72%
AzidationNaN3, DMF, 60°CAzido-BCP-oxetane85%
  • Mechanistic Insight : The rigid BCP framework accelerates iodide displacement due to steric strain release. Oxetane’s electron-withdrawing effect further polarizes the C–I bond .

Functionalization of the Oxetane Ring

The oxetane moiety undergoes ring-opening reactions under acidic or nucleophilic conditions:

Reaction Conditions Products Yield Source
Acid-Catalyzed HydrolysisHCl (aq), THF, 25°CDiol derivative89%
Nucleophilic Ring OpeningNaSH, MeOH, refluxThiol-functionalized BCP68%
Photochemical [2+2] CycloadditionUV light, acetoneSpirocyclic adamantane-oxetane hybrid41%
  • Key Observation : Ring-opening regioselectivity favors attack at the less hindered oxetane carbon adjacent to the BCP-ethyl group .

Radical-Based Modifications

The BCP core participates in strain-release radical reactions:

Reaction Conditions Products Yield Source
H-Atom AbstractionAIBN, Bu3SnH, toluene, 110°CDeiodinated BCP-oxetane92%
Giese AdditionEthyl acrylate, Et3B, blue LEDAlkylated BCP-oxetane63%
  • Notable Feature : Radical intermediates stabilize transiently on the BCP bridgehead, enabling selective functionalization .

Cross-Coupling via Photoredox Catalysis

The iodide serves as a linchpin for metallaphotoredox transformations:

Reaction Conditions Products Yield Source
C–N CouplingIr(ppy)3, NiCl2·glyme, DIPEA, 450 nmAryl amine-BCP-oxetane conjugates58%
Decarboxylative AlkylationRu(bpy)3Cl2, DABCO, DMSOAlkyl-BCP-oxetane derivatives71%
  • Efficiency : Flow photochemistry enhances scalability, achieving kilogram-scale synthesis of BCP building blocks .

Oxetane-Directed C–H Functionalization

The oxetane acts as a directing group for selective C–H activation:

Reaction Conditions Products Yield Source
Rh-Catalyzed Borylation[RhCl(cod)]2, B2pin2, 1,2-DCEBorylated BCP-oxetane55%
Pd-Mediated ArylationPd(OAc)2, AgOAc, pivalic acidBiaryl-BCP-oxetane47%
  • Challenges : Steric hindrance from the BCP-ethyl group reduces reaction rates compared to simpler oxetanes .

Scientific Research Applications

3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disruption of Cellular Structures: Interfering with the integrity of cellular membranes or other structures.

Comparison with Similar Compounds

Key Observations :

  • Ring Systems : The oxetane (4-membered) vs. oxane (6-membered) impacts strain and solubility. Oxetanes generally improve metabolic stability compared to larger rings .
  • Substituent Effects : Iodine in bicyclo[1.1.1]pentane derivatives facilitates cross-coupling reactions (e.g., Suzuki coupling, as seen in ), while ester or carbamate groups (e.g., tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate ) introduce hydrolyzable moieties for prodrug strategies .

Biological Activity

3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane, a compound featuring a bicyclic structure, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxetane ring and a bicyclo[1.1.1]pentane moiety, which is known to exhibit unique steric and electronic properties that can influence biological interactions.

  • IUPAC Name : this compound
  • CAS Number : 2375271-09-1
  • Molecular Formula : C₈H₁₁IO
  • Molecular Weight : 250.08 g/mol

Biological Activity Overview

Research indicates that compounds containing bicyclo[1.1.1]pentane structures can serve as bioisosteres for aromatic systems, enhancing metabolic stability and membrane permeability in drug design . The introduction of iodine in the bicyclic framework may further influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • C–H Functionalization : The compound has been shown to undergo selective C–H functionalization reactions, which are critical for modifying drug-like properties and enhancing target specificity .
  • Bioisosterism : As a bioisostere of benzene, the bicyclic structure may alter pharmacokinetic profiles, leading to improved efficacy and reduced toxicity in therapeutic applications .

Case Studies

A series of studies have explored the synthesis and biological evaluation of bicyclo[1.1.1]pentanes, including derivatives like this compound:

StudyFindingsBiological Activity
Developed a scalable synthesis method for bicyclo[1.1.1]pentanes using light-enabled reactionsEnhanced yields for biologically relevant derivatives
Investigated C–H functionalization of bicyclo[1.1.1]pentanesDemonstrated high selectivity for tertiary C–H bonds
Explored photoredox catalysis for functionalizing bicyclic structuresEnabled late-stage modifications in drug discovery

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against various microbial strains
AnticancerPreliminary studies suggest cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of specific enzymes linked to metabolic pathways

Q & A

Basic Research Question

  • Temperature : Store at -20°C under inert gas (N2_2/Ar) to prevent iodine loss or oxidation .
  • Light Sensitivity : Protect from UV light using amber glass vials.
  • Solvent Compatibility : Dissolve in dry THF or DCM; avoid protic solvents (e.g., H2_2O, MeOH) to prevent hydrolysis .

How can this compound be applied in drug discovery, particularly for targeted protein degradation (e.g., PROTACs)?

Advanced Research Question
The bicyclo[1.1.1]pentane serves as a bioisostere for tert-butyl or aromatic groups, improving metabolic stability and solubility. Applications include:

  • PROTAC Linkers : Its rigidity enhances binding entropy in ternary complexes (e.g., 4-(3-(2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(2H-tetrazol-2-yl)propyl)bicyclo[1.1.1]pentan-1-yl)phenol as a kinase degrader) .
  • Inhibitor Design : Derivatives show activity against ATF4, a cancer target .

What analytical techniques are critical for characterizing the molecular geometry of this compound?

Basic Research Question

  • X-ray Crystallography : Resolves the bicyclo[1.1.1]pentane’s planar structure and bond angles (e.g., C-I bond length ~2.09 Å) .
  • DFT Calculations : Predict strain energy (~30 kcal/mol) and electrostatic potential maps .
  • IR Spectroscopy : Confirms oxetane ring vibrations (C-O-C stretch at 950–1050 cm1^{-1}) .

What challenges arise in controlling stereochemistry during functionalization of the bicyclo[1.1.1]pentane scaffold?

Advanced Research Question
The rigid, symmetric structure of bicyclo[1.1.1]pentane limits stereochemical outcomes. Challenges include:

  • Diastereomer Formation : In reactions with chiral nucleophiles (e.g., amino alcohols), leading to mixtures .
  • Resolution Methods : Chiral HPLC or enzymatic resolution for enantiopure derivatives .

How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this compound?

Advanced Research Question

  • Catalyst Selection : Pd(PPh3_3)4_4 or XPhos Pd G3 for high yields with aryl boronic acids .
  • Solvent System : Use toluene/DMF (4:1) at 80°C to balance solubility and reactivity.
  • Additives : K2_2CO3_3 or Cs2_2CO3_3 to neutralize HI byproducts .

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